1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-2-azetidinyl)-1-ethenyl-6-fluoro-4-oxo-

Catalog No.
S13189943
CAS No.
92242-25-6
M.F
C14H13FN4O3
M. Wt
304.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7...

CAS Number

92242-25-6

Product Name

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-2-azetidinyl)-1-ethenyl-6-fluoro-4-oxo-

IUPAC Name

7-(3-aminoazetidin-1-yl)-1-ethenyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C14H13FN4O3

Molecular Weight

304.28 g/mol

InChI

InChI=1S/C14H13FN4O3/c1-2-18-6-9(14(21)22)11(20)8-3-10(15)13(17-12(8)18)19-4-7(16)5-19/h2-3,6-7H,1,4-5,16H2,(H,21,22)

InChI Key

BRXQDBJZPOBZTC-UHFFFAOYSA-N

Canonical SMILES

C=CN1C=C(C(=O)C2=CC(=C(N=C21)N3CC(C3)N)F)C(=O)O

1,8-Naphthyridine-3-carboxylic acid, 1,4-dihydro-7-(3-amino-2-azetidinyl)-1-ethenyl-6-fluoro-4-oxo- is a complex organic compound belonging to the naphthyridine family. This compound features a fused bicyclic structure that includes a nitrogen atom in each of the two rings, contributing to its unique chemical properties. The presence of various functional groups, such as a carboxylic acid and an ethenyl group, enhances its reactivity and biological activity. The specific arrangement of atoms and functional groups gives this compound potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.

The chemical reactivity of 1,8-naphthyridine derivatives often involves nucleophilic substitutions and electrophilic additions due to the electron-rich nature of the naphthyridine ring. Common reactions include:

  • Decarboxylation: The removal of carbon dioxide from carboxylic acid derivatives can lead to the formation of naphthyridine derivatives with altered biological activities .
  • Formation of Amides: The carboxylic acid can react with amines to form amide derivatives, which are often more biologically active .
  • Reduction Reactions: The carbonyl group can be reduced to alcohols or other functional groups, modifying the compound’s properties and activities.

1,8-Naphthyridine derivatives have been studied for various biological activities:

  • Antihistaminic Activity: Certain derivatives exhibit significant antihistaminic properties, making them potential candidates for allergy treatments .
  • Antitumor Activity: Research indicates that some 1,8-naphthyridine-3-carboxylic acid derivatives possess antitumor properties, showing promise in cancer treatment .
  • Gastric Antisecretory Properties: Some compounds have demonstrated potent gastric antisecretory effects in animal models, suggesting potential use in treating gastric disorders .

Synthesis of 1,8-naphthyridine derivatives typically involves several methods:

  • Decarboxylation: Starting from 3-carboxylic acid precursors, decarboxylation reactions can yield various substituted naphthyridines .
  • Amide Formation: By reacting 1,8-naphthyridine-3-carboxylic acids with amines under controlled conditions (e.g., heating in sealed tubes), amide derivatives can be synthesized .
  • Cyclization Reactions: Cyclization methods involving precursors with appropriate functional groups can also lead to the formation of naphthyridine structures.

The unique properties of 1,8-naphthyridine derivatives make them suitable for various applications:

  • Pharmaceuticals: Their biological activities render them useful in drug development for conditions like allergies and cancer.
  • Chemical Probes: They can serve as molecular probes in biochemical research due to their ability to interact with biological targets.
  • Agricultural Chemicals: Certain derivatives may have applications as agrochemicals or pesticides due to their biological activity.

Studies on the interactions of 1,8-naphthyridine derivatives with biological targets are crucial for understanding their mechanisms of action. These studies often involve:

  • Binding Affinity Measurements: Evaluating how well these compounds bind to specific receptors or enzymes.
  • Structure-Activity Relationship (SAR) Analysis: Investigating how changes in chemical structure affect biological activity and interactions.
  • In Vivo Studies: Assessing the efficacy and safety profiles through animal models to predict human responses.

Several compounds share structural similarities with 1,8-naphthyridine-3-carboxylic acid derivatives. Notable examples include:

Compound NameStructural FeaturesUnique Properties
2-Oxo-1,8-naphthyridine-3-carboxylic acidContains a keto group at position 2Potent gastric antisecretory properties
1-Ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridineContains ethyl and methyl substituentsAntimicrobial activity against specific pathogens
4-Amino-1-methyl-1,8-naphthyridineAmino group at position 4Potential antitumor activity

The uniqueness of 1,8-naphthyridine-3-carboxylic acid lies in its specific combination of functional groups and structural configuration that influences its biological activity and potential therapeutic applications.

XLogP3

-0.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

304.09716845 g/mol

Monoisotopic Mass

304.09716845 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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